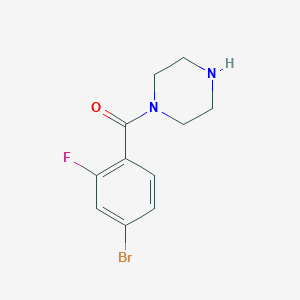

4-(4-Bromo-2-fluorobenzoyl)piperazine

Description

Properties

Molecular Formula |

C11H12BrFN2O |

|---|---|

Molecular Weight |

287.13 g/mol |

IUPAC Name |

(4-bromo-2-fluorophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H12BrFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

InChI Key |

HULIUVWAESAIGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including 4-(4-Bromo-2-fluorobenzoyl)piperazine. The compound has been explored as part of a class of piperazine hybridized coumarin indolylcyanoenones designed to combat antibiotic-resistant bacteria. The mechanism of action involves disrupting bacterial cell membranes and inducing oxidative stress, leading to cell death. For instance, derivatives with halogen substitutions have shown enhanced efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Tyrosinase Inhibition

Another significant application of piperazine derivatives is their role as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. Compounds structurally similar to this compound have been synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. These studies indicate that certain modifications can enhance binding affinity and inhibitory potency, making them promising candidates for cosmetic and therapeutic applications .

Psychoactive Substance Detection

In the realm of psychoactive substances, this compound has been identified among new psychoactive substances (NPS) detected in drug user samples. Its structural characteristics suggest potential psychoactive effects, which necessitate further investigation into its pharmacological properties and safety profile .

Synthesis and Structural Characterization

The synthesis of this compound involves coupling piperazine with various acyl chlorides under basic conditions. This method allows for the introduction of different functional groups that can modulate the biological activity of the resulting compounds. Advanced techniques like NMR spectroscopy have been employed to characterize these compounds fully, confirming their structural integrity and aiding in the understanding of their conformational behavior .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Receptor Affinity

The position and nature of substituents on the benzoyl/aryl ring significantly impact biological activity. Key comparisons include:

Key Observations :

- Halogen Position : Bromine at the para-position (e.g., compound 5) enhances 5-HT1A receptor affinity, while ortho-substituents (e.g., 2-Cl in compound 7) favor agonism .

- Electron-Withdrawing Groups : Fluorine (electron-withdrawing) may improve metabolic stability and receptor selectivity, as seen in SC212’s antipsychotic activity .

Structural Conformation and Binding Modes

Crystallographic studies highlight the role of piperazine ring conformation and substituent orientation:

- Angle Between Aromatic and Piperazine Rings :

Data Table: Comparative Pharmacological Profiles

| Parameter | This compound | SC211 | Compound 5 | Compound 23 |

|---|---|---|---|---|

| Substituents | 4-Br, 2-F | 4-Cl | 4-Br | 4-CF3 |

| Primary Target | Hypothetical: 5-HT1A/DAT | D4R | 5-HT1A | DAT |

| Affinity (Ki/IC50) | – | High (D4R) | 1.40 nM | 8.0 nM (DAT) |

| Therapeutic Potential | Antipsychotic, anticancer | Antipsychotic | Antidepressant | Anticancer |

Preparation Methods

Direct Acylation of Piperazine with 4-Bromo-2-fluorobenzoyl Chloride

The most common and straightforward method to prepare 4-(4-bromo-2-fluorobenzoyl)piperazine involves the nucleophilic acyl substitution reaction between 4-bromo-2-fluorobenzoyl chloride and piperazine.

- Reagents: 4-bromo-2-fluorobenzoyl chloride, piperazine, base (typically triethylamine or DIPEA).

- Solvent: Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

- Conditions: The reaction is carried out at low temperature (0 °C) initially to control the exothermic acylation, then stirred at room temperature for several hours (up to 15 h).

- Mechanism: The nucleophilic nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming the amide bond and releasing hydrochloric acid, which is neutralized by the base.

- Workup: After completion, the reaction mixture is diluted with DCM, washed sequentially with saturated citric acid, sodium bicarbonate, and brine to remove impurities and residual acid. The organic layer is dried over anhydrous sodium sulfate.

- Purification: The crude product is purified by recrystallization (e.g., using ethyl acetate) or column chromatography on silica gel.

- Yield: Typically around 70-75%.

- Example: A reported synthesis used 2-fluoro-5-bromobenzoic acid converted to the acid chloride, then reacted with piperazine in DMF with DIPEA and HBTU as coupling agents, yielding the target compound as a white solid.

| Parameter | Details |

|---|---|

| Starting material | 4-Bromo-2-fluorobenzoyl chloride |

| Nucleophile | Piperazine |

| Base | Triethylamine or DIPEA |

| Solvent | Dichloromethane or DMF |

| Temperature | 0 °C to room temperature |

| Reaction time | 2–15 hours |

| Workup | Acid-base washes, drying over Na2SO4 |

| Purification | Recrystallization or column chromatography |

| Typical yield | 70–75% |

Alternative Coupling Using Carbodiimide or HBTU-Mediated Amide Bond Formation

When starting from the corresponding carboxylic acid (4-bromo-2-fluorobenzoic acid), amide bond formation can be achieved via peptide coupling reagents such as HBTU or carbodiimides (e.g., EDC, DCC).

- Reagents: 4-bromo-2-fluorobenzoic acid, piperazine, HBTU or carbodiimide, base (DIPEA).

- Solvent: Anhydrous DMF.

- Conditions: Stirring at 0 °C under nitrogen atmosphere, then at room temperature for 12–16 hours.

- Mechanism: Activation of the carboxylic acid by HBTU forms an active ester intermediate, which is then attacked by the nucleophilic piperazine nitrogen to form the amide.

- Workup: Removal of DMF by distillation or extraction, followed by washing with citric acid, sodium bicarbonate, and brine.

- Purification: Column chromatography or recrystallization.

- Yield: Around 70–75%.

- Notes: This method avoids the need to isolate the acid chloride and can be preferable for sensitive substrates.

Stepwise Synthesis from 4-Bromo-2-fluorobenzonitrile

Though less common for this target compound, 4-bromo-2-fluorobenzonitrile can be synthesized from 2-fluoroaniline via bromination and subsequent nitrile formation, which can then be hydrolyzed to the corresponding acid or acid chloride for further coupling.

- Key steps:

- Bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) under controlled temperature.

- Diazotization and Sandmeyer-type reactions to introduce the nitrile group.

- Hydrolysis of the nitrile to the carboxylic acid.

- Conversion to acid chloride and subsequent acylation with piperazine.

- Yields: Bromination ~70%, nitrile formation ~76% per step.

- References: Multi-step synthesis protocols are documented for 4-bromo-2-fluorobenzonitrile as a precursor.

| Method | Advantages | Disadvantages | Typical Yield | Purification |

|---|---|---|---|---|

| Direct acylation with acid chloride | Simple, high reactivity, good yield | Requires handling acid chlorides, moisture sensitive | 70–75% | Recrystallization or chromatography |

| HBTU-mediated coupling | Avoids acid chloride, mild conditions | More expensive reagents, longer reaction time | 70–75% | Chromatography |

| Multi-step nitrile route | Access to precursors from anilines | Longer synthesis, multiple steps | Variable | Multiple purifications |

- The direct acylation method is preferred for its simplicity and efficiency.

- Carbodiimide or HBTU coupling is advantageous when acid chlorides are unstable or unavailable.

- Multi-step synthesis from nitriles is mainly useful for precursor preparation rather than direct synthesis of the target compound.

The preparation of this compound is predominantly performed by nucleophilic acyl substitution of piperazine with 4-bromo-2-fluorobenzoyl chloride under basic conditions in anhydrous organic solvents. Alternative methods involve peptide coupling reagents like HBTU to activate the carboxylic acid precursor. Multi-step synthetic routes from 2-fluoroaniline to intermediates such as 4-bromo-2-fluorobenzonitrile provide access to the benzoyl chloride precursor. The choice of method depends on reagent availability, desired purity, and scale.

- PubChem Compound Summary for this compound

- EvitaChem synthesis notes on related piperazine derivatives

- Royal Society of Chemistry Supporting Information on benzoyl piperazine synthesis

- ChemicalBook synthesis routes for 4-Bromo-2-fluorobenzonitrile

- PMC articles on piperazine derivatives synthesis and coupling methods

Q & A

Q. How can researchers optimize the synthesis of 4-(4-bromo-2-fluorobenzoyl)piperazine derivatives?

- Methodological Answer: Utilize a two-step protocol: (1) N-acylation of piperazine with substituted benzoyl chlorides (e.g., 4-bromo-2-fluorobenzoyl chloride) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base under microwave irradiation (50°C, 10 min) for rapid reaction kinetics . (2) Purify the product via normal-phase chromatography (silica gel, 10% methanol/0.1% ammonium hydroxide) to achieve >95% purity . Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer:

- NMR Spectroscopy: Confirm regioselectivity by analyzing aromatic proton splitting patterns (e.g., ortho-fluorine substituents cause distinct deshielding in -NMR) .

- Melting Point Analysis: Compare observed melting points (e.g., 153–154°C for bromophenyl derivatives) with literature values to assess purity .

- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 327.04 for CHBrFNO) .

Q. How can researchers troubleshoot low yields in piperazine acylation reactions?

- Methodological Answer:

- Control Moisture: Use anhydrous DCM and molecular sieves to prevent hydrolysis of benzoyl chloride intermediates .

- Optimize Stoichiometry: A 1.2:1 molar ratio of benzoyl chloride to piperazine minimizes unreacted starting material .

- Thermal Stability: Avoid prolonged heating (>2 h) to prevent decomposition; use microwave-assisted synthesis for faster kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Replace bromine with chlorine or methoxy groups and evaluate binding affinity to targets like dopamine D3 receptors using radioligand assays (e.g., values < 10 nM for dichlorophenyl derivatives) .

- Crystallography: Resolve X-ray structures (e.g., Bruker D8 Quest diffractometer) to correlate dihedral angles (e.g., 68.64° between fluorophenyl rings) with conformational stability .

Q. What strategies resolve contradictions in pharmacokinetic data for piperazine-based compounds?

- Methodological Answer:

- Metabolic Profiling: Use liver microsome assays to identify major metabolites (e.g., N-dealkylation or hydroxylation products) and adjust logP values via substituent engineering .

- In Vitro/In Vivo Correlation: Compare Caco-2 permeability data (e.g., P > 10 cm/s) with rodent bioavailability studies to validate absorption models .

Q. How can computational methods guide the design of this compound derivatives?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in targets like carbonic anhydrase II (e.g., ∆G = -9.2 kcal/mol for triazole derivatives) .

- QSAR Modeling: Train models with descriptors like topological polar surface area (TPSA) and hydrogen bond acceptors (e.g., TPSA < 60 Å correlates with blood-brain barrier penetration) .

Key Notes

- Safety: Handle bromo/fluoro intermediates in fume hoods; refer to TCI America safety protocols for PPE recommendations .

- Data Reproducibility: Report detailed reaction conditions (e.g., microwave power, solvent ratios) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.